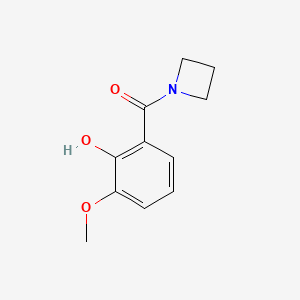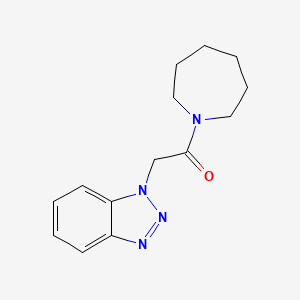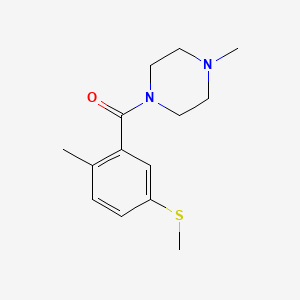
4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide is a chemical compound that has attracted attention in scientific research due to its potential therapeutic applications. It is a pyrrole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cellular processes. This inhibition leads to a decrease in the production of inflammatory mediators and the growth of tumor cells.
Biochemical and physiological effects:
Studies have shown that 4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide can reduce the production of inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide. One direction is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, future studies could focus on developing more efficient synthesis methods for this compound to make it more accessible for research purposes.
Méthodes De Synthèse
The synthesis method of 4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 1-methylpyrrole-2-carboxamide in the presence of triethylamine. This reaction results in the formation of the desired compound, which can be purified using column chromatography.
Applications De Recherche Scientifique
4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide has been studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-9-4-5-12(7-13(9)16)17-15(20)14-6-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACKVQAZIAOZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CN2C)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)
![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)




![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)



![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)


